molecular formula C17H14ClNO2S B100521 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- CAS No. 18392-55-7

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-

Cat. No.: B100521
CAS No.: 18392-55-7
M. Wt: 331.8 g/mol
InChI Key: AYRDPXRLSSGTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is a chemical compound with the molecular formula C17H14ClNO2S. It is known for its use as a fluorescent labeling reagent in biochemical research. The compound is particularly useful for labeling lysyl residues in proteins, which allows for the study of protein structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- typically involves the reaction of 2-naphthalenesulfonyl chloride with N-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, to form substituted products.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted anilino-naphthalenesulfonyl derivatives.

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is widely used in scientific research for various applications, including:

    Protein Labeling: The compound is used to label lysyl residues in proteins, allowing for the study of protein structure and function.

    Fluorescence Microscopy: The compound’s fluorescent properties make it useful for imaging and tracking biological molecules in cells.

    Biochemical Assays: The compound is used in assays to detect and quantify specific proteins or other biomolecules.

    Drug Development: The compound is used in the development of fluorescent probes for drug screening and discovery.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- involves the formation of a covalent bond with lysyl residues in proteins. The compound’s sulfonyl chloride group reacts with the amino group of lysine, forming a stable sulfonamide linkage. This covalent modification allows for the fluorescent labeling of proteins, enabling their detection and analysis in various biochemical assays.

Comparison with Similar Compounds

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- is unique in its ability to selectively label lysyl residues in proteins with high specificity and fluorescence intensity. Similar compounds include:

    Dansyl Chloride: Another fluorescent labeling reagent, but with different spectral properties.

    Fluorescein Isothiocyanate: A widely used fluorescent dye, but it labels different functional groups in proteins.

    Rhodamine B: A fluorescent dye with different excitation and emission wavelengths.

2-Naphthalenesulfonylchloride, 6-(methylphenylamino)- stands out due to its specific reactivity with lysyl residues and its high fluorescence quantum yield, making it a valuable tool in biochemical research.

Properties

IUPAC Name

6-(N-methylanilino)naphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c1-19(15-5-3-2-4-6-15)16-9-7-14-12-17(22(18,20)21)10-8-13(14)11-16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRDPXRLSSGTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171520
Record name 2,6-Mansyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18392-55-7
Record name 2,6-Mansyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018392557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Mansyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Reactant of Route 2
Reactant of Route 2
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Reactant of Route 3
Reactant of Route 3
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Reactant of Route 4
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Reactant of Route 5
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-
Reactant of Route 6
Reactant of Route 6
2-Naphthalenesulfonylchloride, 6-(methylphenylamino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.